trans-2-Methyl-2-(3-pentenyl)thiazolidine
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Overview
Description
Trans-2-Methyl-2-(3-pentenyl)thiazolidine: is an organic compound with the molecular formula C9H17NS . It is a member of the thiazolidine family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a secondary amine and a sulfide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-2-(3-pentenyl)thiazolidine typically involves the reaction of a suitable thioamide with an appropriate alkene under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Trans-2-Methyl-2-(3-pentenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve polar solvents and mild temperatures to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Substituted thiazolidines with different functional groups.
Scientific Research Applications
Trans-2-Methyl-2-(3-pentenyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-Methyl-2-(3-pentenyl)thiazolidine involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form bonds with biological molecules, affecting their function. This interaction can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways .
Comparison with Similar Compounds
Thiazolidine: The parent compound of the thiazolidine family.
2-Methylthiazolidine: A similar compound with a methyl group at the second position.
3-Pentenylthiazolidine: A compound with a pentenyl group at the third position.
Uniqueness: Trans-2-Methyl-2-(3-pentenyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pentenyl group on the thiazolidine ring makes it a valuable compound for various applications .
Properties
CAS No. |
75606-57-4 |
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Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
2-methyl-2-[(E)-pent-3-enyl]-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3-4,10H,5-8H2,1-2H3/b4-3+ |
InChI Key |
NUWRRQVAYLJYHI-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CCC1(NCCS1)C |
Canonical SMILES |
CC=CCCC1(NCCS1)C |
Origin of Product |
United States |
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